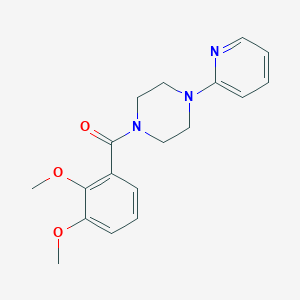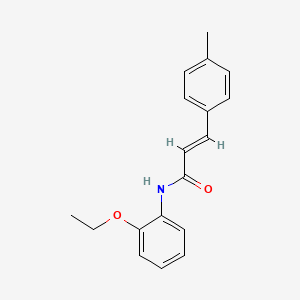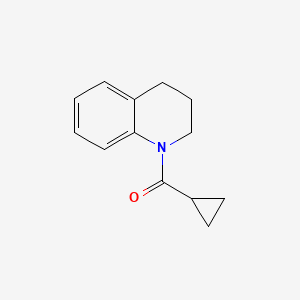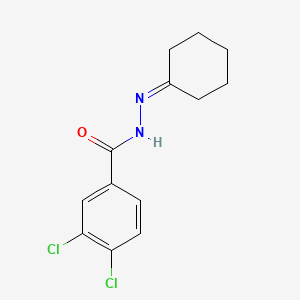![molecular formula C17H19FN2OS B5707332 N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5707332.png)
N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea, also known as EFTU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiourea family, which has been extensively studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In particular, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been found to possess anti-microbial activity against both gram-positive and gram-negative bacteria.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is not fully understood, but it is believed to involve the inhibition of various cellular pathways. N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. Additionally, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immunity. By inhibiting NF-κB, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea suppresses the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been shown to have anti-microbial activity against both gram-positive and gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is its ability to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been found to possess anti-inflammatory and anti-microbial properties, which may have potential therapeutic applications. However, one limitation of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is its low solubility in water, which may limit its use in certain experimental settings. Furthermore, the mechanism of action of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea. One direction is to further elucidate the mechanism of action of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea, which may lead to the development of more effective therapeutic agents. Additionally, the anti-inflammatory and anti-microbial properties of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea may have potential applications in the treatment of various diseases. Furthermore, the low solubility of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea may be addressed through the development of more soluble analogs. Overall, the study of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea holds promise for the development of novel therapeutic agents with diverse applications.
Métodos De Síntesis
The synthesis of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea involves the reaction between 2-ethoxyaniline and 4-fluoroacetophenone in the presence of ammonium thiocyanate and ethanol. The reaction proceeds through the formation of an intermediate, which is then converted to N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea through the addition of hydrochloric acid. The yield of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is typically around 60%, and the compound can be purified through recrystallization.
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c1-2-21-16-6-4-3-5-15(16)20-17(22)19-12-11-13-7-9-14(18)10-8-13/h3-10H,2,11-12H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKPUYVTPLXTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797359 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5707251.png)





![2,2,2-trifluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5707295.png)
![2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine](/img/structure/B5707320.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide)](/img/structure/B5707328.png)

![N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707345.png)

![3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5707361.png)
